3-Methyl Adenine-d3
Vue d'ensemble
Description
3-Methyl Adenine-d3 is a derivative of adenine, one of the four nucleobases in the nucleic acid of DNA that are represented by the letters G–C–A–T. This compound is particularly interesting for its potential uses in scientific research, including studies on DNA repair mechanisms and the effects of methylation on DNA structure and function. The synthesis and study of this compound involve understanding its molecular structure, reactivity, and properties both in isolation and when interacting with other biological molecules.
Synthesis Analysis
The synthesis of adenine nucleosides and their derivatives, including 3-Methyl Adenine-d3, involves complex organic chemistry reactions. For instance, the synthesis of cyclic α-amino acids as precursors to adenine nucleosides demonstrates the intricate steps required to introduce specific functional groups at designated positions on the adenine molecule (H. Yanagisawa et al., 1970). Moreover, the development of a robust d3-methylating agent indicates advancements in the methodology for incorporating deuterium atoms into organic molecules, which is crucial for creating isotopically labeled compounds like 3-Methyl Adenine-d3 for research purposes (Minyan Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of adenine derivatives, including modifications like 3-Methyl Adenine-d3, impacts their interactions with DNA and enzymes. Structural studies, such as X-ray diffraction analyses, provide insights into how these modifications influence the hydrogen bonding and stacking interactions critical for DNA structure and function. For example, the structural basis for the cooperative function of Mettl3 and Mettl14 methyltransferases highlights the importance of molecular structure in enzymatic activity and substrate recognition (Ping-yuan Wang et al., 2016).
Chemical Reactions and Properties
3-Methyl Adenine-d3's chemical properties, such as its reactivity and interactions with other molecules, are crucial for its function and applications in research. Studies on the mechanisms of adenine photodimerization and the role of translesion synthesis DNA polymerases in promoting replication through 3-Methyl Adenine highlight the compound's involvement in DNA repair and the cellular response to DNA damage (S. Kumar et al., 1991); (Robert E. Johnson et al., 2007).
Applications De Recherche Scientifique
Sensitive Detection of DNA Methyltransferase Activity
DNA methylation, including the modification of adenine, plays a crucial role in various biological processes. Bacterial DNA adenine methyltransferases are essential for bacterial virulence and viability, making them a target for antibiotic development. A study by Xing et al. (2014) developed an exonuclease-aided target recycling strategy to assay the activity of DNA adenine methyltransferase (DAM), which converts adenine into N(6)-methyladenine (m(6)A). This method showed potential for screening inhibitor drugs for DAM in disease treatment (Xing et al., 2014).
Bypassing DNA Damage by Y-family Polymerases
3meA, formed by SN2 methylating agents, is a major cytotoxic lesion in DNA. Plosky et al. (2008) demonstrated that human polymerases η, ι, and κ, as well as Saccharomyces cerevisiae polη, can bypass the lesion caused by 3meA. This study highlighted the role of these polymerases in the survival of cells exposed to methyl methanesulfonate (MMS) and in the absence of specific repair pathways (Plosky et al., 2008).
Role in Promoting Replication Through DNA Damage
Johnson et al. (2007) found that replication through 3meA in yeast cells can be mediated by the action of translesion synthesis (TLS) pathways and an Mms2-Ubc13-Rad5-dependent pathway. This study provided insights into how eukaryotic cells mediate replication through 3meA, indicating a high degree of evolutionary conservation of TLS mechanisms in yeast and human cells (Johnson et al., 2007).
Fluorescence Assay for Methyltransferase Activity
Tang et al. (2015) developed a simple, rapid, and highly sensitive fluorescence method for the detection of DAM activity. This method, based on exonuclease-aided signal amplification, allows for the detection of extremely low amounts of DAM and can be applied in biomedical research and clinical diagnosis (Tang et al., 2015).
Methylation of Unmethylated DNA by Mammalian DNA Methyltransferase
Yokochi and Robertson (2002) reported that Dnmt3a, a mammalian DNA methyltransferase, prefers unmethylated DNA substrates, indicating its role as a de novo methyltransferase. This study provided insights into how new methylation patterns are established and maintained in mammalian cells (Yokochi & Robertson, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
3-(trideuteriomethyl)-7H-purin-6-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558973 | |
Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl Adenine-d3 | |
CAS RN |
110953-39-4 | |
Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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